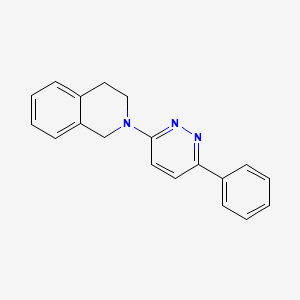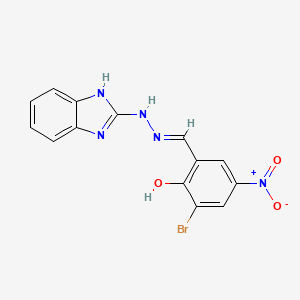![molecular formula C13H18ClN3O2S B6044062 2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6044062.png)
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide, also known as CPTH, is a small molecule inhibitor that has been used in scientific research to study the role of histone acetyltransferases (HATs) in various cellular processes.
Wirkmechanismus
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide inhibits the activity of p300 and CBP by binding to a specific pocket in the enzyme's catalytic domain. This binding prevents the enzyme from acetylating histones, thereby inhibiting the expression of genes that are regulated by histone acetylation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of p300 and CBP by this compound has been shown to reduce the proliferation of cancer cells and induce apoptosis. This compound has also been shown to inhibit the growth of tumors in vivo. Additionally, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide in lab experiments is its specificity for p300 and CBP. This allows researchers to study the role of these enzymes in various cellular processes without affecting other enzymes that may be involved in the same process. However, one limitation of using this compound is its relatively low potency compared to other HAT inhibitors. This may require higher concentrations of this compound to achieve the desired effect, which could lead to non-specific effects.
Zukünftige Richtungen
For the use of 2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide in scientific research include the identification of new targets for HAT inhibition, the development of more potent HAT inhibitors, and the investigation of the role of HATs in various diseases, including cancer and neurodegenerative disorders. Additionally, the use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, may provide a more effective treatment for cancer.
Synthesemethoden
The synthesis of 2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide involves the reaction of 2-chloro-5-methylphenol with propionic anhydride to form 2-(2-chloro-5-methylphenoxy)propanoic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-ethylhydrazinecarbothioamide to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide has been used in scientific research to study the role of HATs in various cellular processes, including transcriptional regulation, DNA repair, and cell cycle control. HATs are enzymes that add acetyl groups to histones, which play a crucial role in the regulation of gene expression. This compound has been shown to inhibit the activity of the HATs p300 and CBP, which are involved in the acetylation of histones.
Eigenschaften
IUPAC Name |
1-[2-(2-chloro-5-methylphenoxy)propanoylamino]-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2S/c1-4-15-13(20)17-16-12(18)9(3)19-11-7-8(2)5-6-10(11)14/h5-7,9H,4H2,1-3H3,(H,16,18)(H2,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDPNTQOWDZCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C(C)OC1=C(C=CC(=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6043979.png)
![2-[1-cyclopentyl-4-(2,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6043982.png)
![4-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-1-(2-phenylethyl)-1H-1,2,3-triazole](/img/structure/B6043987.png)
![1-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B6043988.png)
![3-(acetylamino)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6043991.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6044014.png)

![2-amino-4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B6044023.png)

![3-[2-(1-azocanyl)-2-oxoethyl]-4-methyl-2-piperazinone](/img/structure/B6044041.png)
![N-(2-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B6044047.png)
![(2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide](/img/structure/B6044067.png)
